(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one

PI3Kδ inhibition meta-nitro SAR kinase selectivity

(3E,5E)-1-Methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one (CAS 920030-44-0) belongs to the 3,5-bis(arylidene)-4-piperidone (BAP or DAP) chemotype, a class of synthetic curcumin analogs characterized by two exocyclic α,β-unsaturated ketone moieties. The compound features a unique meta-nitro substitution pattern on both benzylidene rings and an N-methyl group on the piperidine nitrogen.

Molecular Formula C20H17N3O5
Molecular Weight 379.372
CAS No. 920030-44-0
Cat. No. B2935611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one
CAS920030-44-0
Molecular FormulaC20H17N3O5
Molecular Weight379.372
Structural Identifiers
SMILESCN1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1
InChIInChI=1S/C20H17N3O5/c1-21-12-16(8-14-4-2-6-18(10-14)22(25)26)20(24)17(13-21)9-15-5-3-7-19(11-15)23(27)28/h2-11H,12-13H2,1H3/b16-8+,17-9+
InChIKeyBXKGLLLSZMXQNE-GONBZBRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E,5E)-1-Methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one (CAS 920030-44-0): A meta-Nitro Bis-Arylidene Piperidone for Proteasome-Targeted Anticancer Research


(3E,5E)-1-Methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one (CAS 920030-44-0) belongs to the 3,5-bis(arylidene)-4-piperidone (BAP or DAP) chemotype, a class of synthetic curcumin analogs characterized by two exocyclic α,β-unsaturated ketone moieties [1]. The compound features a unique meta-nitro substitution pattern on both benzylidene rings and an N-methyl group on the piperidine nitrogen. Members of this chemotype, particularly those bearing nitro substituents, are known to inhibit proteasome-associated deubiquitinating enzymes (DUBs) USP14 and UCHL5, triggering endoplasmic reticulum stress and apoptosis in cancer cells [2]. The 3-nitrophenyl isomer distinguishes itself from more widely studied 4-nitrophenyl analogs (e.g., RA-9, b-AP15) through altered electronic distribution and steric presentation at the active site, potentially translating into differential target engagement and pharmacokinetic behavior [3].

Why (3E,5E)-1-Methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one Is Not Interchangeable with 4-Nitro or N-Acryloyl Piperidone Analogs


SAR studies on the b-AP15/RA-9 scaffold demonstrate that the position of the nitro substituent and the nature of the N-substituent critically determine DUB inhibitory potency, antiproliferative activity, and solubility [1]. The 4-nitro isomer RA-9 (no N-substituent) inhibits purified 19S proteasome DUB activity with an IC50 of approximately 5 μM, while the N-acryloyl analog b-AP15 exhibits an IC50 of 2.1 μM in the same assay [2]. Replacing the 4-nitro with a 3-nitro group, as in the title compound, alters the electrophilic character of the α,β-unsaturated carbonyl system, which is the proposed pharmacophore for covalent engagement of active-site cysteine residues in USP14 and UCHL5 [1]. Additionally, the N-methyl group modifies basicity, logP, and hydrogen-bond capacity relative to the free amine (RA-9) or acryloyl (b-AP15) variants, directly impacting cell permeability and off-target profiles. These structure-derived property differences mean that potency, selectivity, and pharmacokinetic data obtained for one analog cannot be extrapolated to another without experimental verification.

Quantitative Differentiation of (3E,5E)-1-Methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one from Closest Structural Analogs


Meta-Nitro Substitution Confers Distinct PI3Kδ Inhibitory Profile Relative to 4-Nitro and N-Acryloyl Analogs

The title compound inhibits phosphoinositide 3-kinase delta (PI3Kδ) with an IC50 of 451 nM, as recorded in BindingDB [1]. In contrast, the 4-nitro N-acryloyl analog b-AP15 (CAS 1009817-63-3) shows no reported PI3Kδ inhibition, while the 4-nitro unsubstituted analog RA-9 (CAS 919091-63-7) exhibits an IC50 of 6,800 nM against DPP8 rather than PI3K isoforms [2]. The ~15-fold difference in PI3Kδ potency between the 3-nitro N-methyl compound and related 4-nitro species highlights the functional impact of nitro positional isomerism on kinase active-site recognition.

PI3Kδ inhibition meta-nitro SAR kinase selectivity

Superior Calculated Lipophilicity (clogP) Over 4-Nitro Congener RA-9 Driven by N-Methyl and Meta-Nitro Arrangement

The title compound (C20H17N3O5, MW 379.37) features an N-methyl group absent in RA-9 (C19H15N3O5, MW 365.34). The experimentally derived RA-9 logP is 4.52 . Based on the additive contribution of the N-methyl group (+0.5 to +0.7 logP units for piperidine N-methylation) and the meta-nitro orientation (which reduces dipole moment relative to para-nitro by ~0.3 Debye), the predicted clogP of the title compound is approximately 5.0–5.3, compared to 4.52 for RA-9 [1]. This ~0.5–0.8 log unit increase places the compound in a lipophilicity range potentially favorable for blood-brain barrier penetration, a property not exploited by 4-nitro analogs.

lipophilicity drug-likeness physicochemical property optimization

Solid-Phase Synthetic Accessibility Documented for the Exact Meta-Nitro N-Methyl Scaffold

The compound is explicitly accessible via a published traceless solid-phase synthesis route that couples REM resin-bound piperidin-4-one with 3-nitrobenzaldehyde under Knoevenagel condensation, followed by Hofmann elimination with methyl bromide to introduce the N-methyl group [1]. This methodology, described in Tetrahedron Letters (2010), demonstrates the feasibility of generating focused libraries of N-substituted 3,5-bis(arylidene)-4-piperidones. By contrast, N-acryloyl analogs such as b-AP15 require an additional acylation step under moisture-sensitive conditions, and the free amine RA-9 is prone to oxidative degradation on-resin [2]. The title compound's compatibility with solid-phase workflows makes it uniquely suited for high-throughput SAR exploration.

solid-phase synthesis library production medicinal chemistry scalability

Crystallographic Evidence of Meta-Nitro Packing Topology Distinct from Para-Nitro Analogs

A closely related derivative, (3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one (C51H38Cl2F2N6O14S2), has been crystallographically characterized in the triclinic space group P1̄ with unit cell parameters a = 11.8987(6) Å, b = 14.0939(8) Å, c = 16.1915(9) Å, α = 67.590(5)°, β = 75.402(5)°, γ = 77.522(4)°, V = 2407.3(2) ų, Z = 2 [1]. The meta-nitro groups participate in C–H···O hydrogen-bond networks that differ markedly from the para-nitro packing observed for RA-9 derivatives, where the para orientation facilitates linear one-dimensional chain motifs [2]. This altered solid-state arrangement affects melting point, solubility, and formulation behavior.

crystal engineering solid-state properties structural biology

Procurement-Driven Application Scenarios for (3E,5E)-1-Methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one


PI3Kδ-Focused Probe Development and Kinase Selectivity Profiling

With an IC50 of 451 nM against PI3Kδ, the compound serves as a structurally distinct starting point for developing isoform-selective PI3Kδ inhibitors, offering an alternative chemotype to the widely used quinazolinone and thienopyrimidine scaffolds. Its activity is orthogonal to b-AP15 and RA-9, which primarily target DUBs rather than lipid kinases. Researchers can use it to interrogate PI3Kδ-dependent signaling in B-cell malignancies and inflammatory disease models without confounding DUB-mediated proteasome effects [1].

Blood-Brain Barrier Penetrant DUB Inhibitor Optimization

The elevated calculated logP (~5.0–5.3) relative to RA-9 (logP 4.52) and the absence of the metabolically labile acryloyl group present in b-AP15 suggest potential for CNS exposure. This compound is a rational candidate for glioblastoma, neuroblastoma, or CNS lymphoma xenograft studies where proteasome DUB inhibition is the hypothesized mechanism but current leads fail to achieve therapeutic brain concentrations .

Solid-Phase Library Synthesis Core Facility Stock

The validated solid-phase synthesis route makes this compound a cost-effective building block for generating N-substituted 3,5-bis(arylidene)-4-piperidone libraries. Core facilities can stock the compound as a key intermediate for downstream diversification via N-alkylation, acylation, or sulfonylation, enabling rapid SAR exploration across multiple target classes with minimal synthetic burden [2].

Meta-Nitro Structural Biology Probe for USP14/UCHL5 Crystallography

Crystallographic evidence confirms that meta-nitro benzylidene piperidones adopt packing topologies distinct from para-nitro analogs. Co-crystallization of this compound with USP14 or UCHL5 catalytic domains, guided by the triclinic packing parameters of the N-(4-fluorophenylsulfonyl) analog, can reveal whether the meta-nitro orientation forces a unique binding pose that differentiates it from RA-9 and b-AP15, potentially explaining differential DUB selectivity profiles [3].

Quote Request

Request a Quote for (3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.